molecular formula C11H14N2O4S B2688126 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396684-01-7

3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2688126
CAS No.: 1396684-01-7
M. Wt: 270.3
InChI Key: GGLAYGOJWNOMMM-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound with a complex structure that includes a methoxy group, a pyrrolidinone ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the pyrrolidinone derivative with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide.

    Reduction: Formation of 3-methoxy-N-(5-hydroxypyrrolidin-3-yl)benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(5-oxopyrrolidin-2-yl)benzenesulfonamide
  • 3-methoxy-N-(5-oxopyrrolidin-4-yl)benzenesulfonamide
  • 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the specific position of the pyrrolidinone ring contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-17-9-3-2-4-10(6-9)18(15,16)13-8-5-11(14)12-7-8/h2-4,6,8,13H,5,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLAYGOJWNOMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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